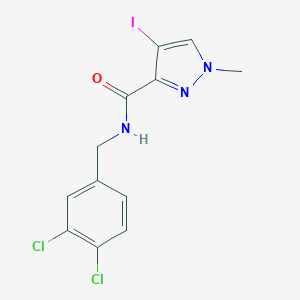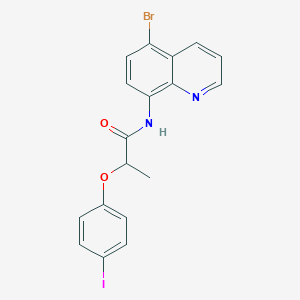![molecular formula C24H29N5O5 B446552 BUTYL 4-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-AMIDO]BENZOATE](/img/structure/B446552.png)
BUTYL 4-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-AMIDO]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-({[3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including a nitro-triazole moiety, an adamantyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-AMIDO]BENZOATE typically involves multiple steps. One common approach starts with the preparation of 3-nitro-1H-1,2,4-triazole, which is then reacted with 1-adamantylamine to form the corresponding amide. This intermediate is subsequently coupled with butyl 4-aminobenzoate under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-({[3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Butyl 4-({[3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of BUTYL 4-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-AMIDO]BENZOATE involves its interaction with specific molecular targets. The nitro-triazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The adamantyl group provides structural stability and enhances the compound’s ability to penetrate biological membranes. The benzoate ester may facilitate the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-butyl-3(5)-nitro-1,2,4-triazole: Shares the nitro-triazole moiety but lacks the adamantyl and benzoate groups.
Adamantyl-based compounds: Include various derivatives with different functional groups attached to the adamantyl core.
Benzoate esters: A broad class of compounds with varying substituents on the benzoate moiety.
Uniqueness
Butyl 4-({[3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate is unique due to its combination of a nitro-triazole moiety, an adamantyl group, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H29N5O5 |
|---|---|
Molecular Weight |
467.5g/mol |
IUPAC Name |
butyl 4-[[3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H29N5O5/c1-2-3-8-34-20(30)18-4-6-19(7-5-18)26-21(31)23-10-16-9-17(11-23)13-24(12-16,14-23)28-15-25-22(27-28)29(32)33/h4-7,15-17H,2-3,8-14H2,1H3,(H,26,31) |
InChI Key |
JXFBDLMRBPBWAB-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-] |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-(allyloxy)-5-bromophenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B446471.png)
![Ethyl 5-methyl-4-(4-methylphenyl)-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B446472.png)
![isopropyl 2-{[3-(4-fluorophenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B446474.png)

![2-{[(4-Bromophenyl)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B446479.png)
![3-[(4-bromophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B446481.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B446483.png)
![Isopropyl 2-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446485.png)



![isopropyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B446489.png)
![Methyl 2-{[(4-bromophenyl)acetyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446490.png)
![3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B446492.png)
